N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
“N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic heterocyclic compound and a purine analogue . This core forms the central part of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively studied. A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core. Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical and Chemical Properties Analysis
The compound forms yellow crystals with a melting point of 196–198°C . The IR spectrum shows absorption bands at 1637 (C=N), 3200 (CN), 3343, 3410 (NH2) cm−1 . The 1H NMR spectrum shows various signals corresponding to different types of hydrogen atoms in the molecule .Scientific Research Applications
Brønsted Acid-mediated Cyclization-Dehydrosulfonylation/Reduction Sequences
An efficient synthetic approach developed to prepare various N-(arylethyl)piperazine-2,6-diones, which are transformed into pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines via an imide carbonyl group activation strategy, demonstrates the compound's utility in pharmaceutical synthesis (Rao & Ramanathan, 2017).
Sulphonamides Incorporating 1,3,5-Triazine Motifs
A study on benzenesulfonamides incorporating 1,3,5-triazine moieties examined their antioxidant and enzyme inhibitory activities, showing moderate antioxidant properties and significant inhibition against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, relevant to diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
Carbonic Anhydrase Inhibitors
Novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties showed potent activity as inhibitors for carbonic anhydrase isoforms, with implications for cancer therapy (Ghorab et al., 2014).
Antibacterial and Antifungal Activity
New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized, showing significant antimicrobial activity against various organisms, indicating their potential as antimicrobial agents (Hassan, 2013).
Novel Bis(pyrazole-benzofuran) Hybrids
This study prepared novel bis(pyrazole-benzofuran) hybrids showing potent antibacterial efficacies and biofilm inhibition activities, along with MurB enzyme inhibitory activity, suggesting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).
Ureido Benzenesulfonamides Incorporating 1,3,5-Triazine Motifs as Inhibitors
A series of ureido benzenesulfonamides incorporating 1,3,5-triazine motifs were synthesized and tested for their efficiency as carbonic anhydrase inhibitors, demonstrating high selectivity and potency, particularly against cancer-associated isoforms (Lolak et al., 2019).
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDMGABUEHNUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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